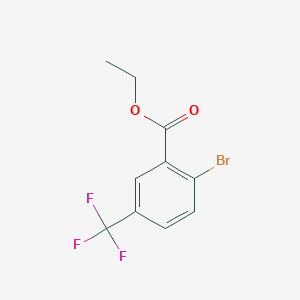

Ethyl 2-bromo-5-(trifluoromethyl)benzoate

Beschreibung

Chemical Nomenclature and Identification

Ethyl 2-bromo-5-(trifluoromethyl)benzoate stands as a precisely defined aromatic ester compound with distinct structural characteristics that determine its chemical behavior and synthetic utility. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the base structure derives from benzoic acid with specific substitutions at the 2-position and 5-position of the aromatic ring. The compound's molecular identity is established through its Chemical Abstracts Service registry number 1214336-55-6, which provides a unique identifier in chemical databases worldwide.

The molecular formula of this compound is C₁₀H₈BrF₃O₂, reflecting a molecular weight of 297.07 grams per mole. This molecular composition reveals the presence of ten carbon atoms, eight hydrogen atoms, one bromine atom, three fluorine atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's physical and chemical properties. The structural arrangement features a benzene ring system with an ethyl ester group attached to the carboxylic acid position, a bromine substituent at the ortho position relative to the carboxyl group, and a trifluoromethyl group positioned meta to the carboxyl functionality.

The compound exhibits characteristic spectroscopic properties that facilitate its identification and characterization in research applications. The International Chemical Identifier string for this compound is InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3, providing a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key SKWXRJTWYAKMFI-UHFFFAOYSA-N serves as a hashed version of the full identifier, enabling rapid database searches and cross-referencing across different chemical information systems.

Table 1: Molecular Identification Parameters

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of organofluorine chemistry, which has experienced remarkable growth since the mid-twentieth century. The incorporation of fluorine-containing substituents into organic molecules initially faced significant synthetic challenges due to the unique properties of fluorine and the limited availability of suitable reagents and methodologies. Early work in organofluorine chemistry focused primarily on developing fundamental synthetic methods for introducing fluorine atoms and fluorinated groups into organic structures, with particular emphasis on overcoming the thermodynamic and kinetic barriers associated with carbon-fluorine bond formation.

The historical development of trifluoromethyl-containing compounds gained momentum through advances in fluorination reagents and synthetic methodologies throughout the latter half of the twentieth century. Research teams systematically explored various approaches to trifluoromethyl group introduction, including direct fluorination methods, nucleophilic trifluoromethylation reactions, and radical-based transformations. These foundational studies established the synthetic framework necessary for accessing complex trifluoromethylated aromatic compounds such as this compound with reliable yields and acceptable reaction conditions.

Contemporary developments in trifluoromethoxylation chemistry have further expanded the synthetic landscape surrounding compounds like this compound. Research published in 2018 demonstrated the development of trifluoromethyl benzoate as a versatile trifluoromethoxylation reagent, which can be readily prepared from inexpensive starting materials using potassium fluoride as the sole fluorine source. This advancement represents a significant milestone in the practical synthesis of fluorinated aromatic compounds, as it provides a shelf-stable reagent system that enables various trifluoromethoxylation transformations under mild reaction conditions. The synthetic applications of such reagents include trifluoromethoxylation-halogenation of arynes, nucleophilic substitution reactions, cross-coupling transformations, and asymmetric difunctionalization processes.

The evolution of synthetic methodologies for fluorinated benzoate derivatives has also been influenced by the development of specialized fluorination techniques that combine direct fluorination with organic synthesis strategies. The perfluorination of esterified compounds followed by thermolysis methodology, known as the combination approach, has enabled the preparation of various perfluorinated compounds from readily available starting materials. This methodology addresses some of the safety and reproducibility challenges associated with direct fluorination methods while providing access to structurally diverse fluorinated products.

Position in Contemporary Organofluorine Chemistry

This compound occupies a significant position within contemporary organofluorine chemistry as both a synthetic intermediate and a model compound for studying the effects of fluorinated substituents on aromatic reactivity. The compound exemplifies the sophisticated molecular designs that have emerged from decades of research into fluorine-containing organic molecules, where the strategic incorporation of multiple electron-withdrawing groups creates unique electronic environments that influence both chemical reactivity and physical properties. The presence of both bromine and trifluoromethyl substituents on the aromatic ring provides complementary reactive sites that can be selectively functionalized through various synthetic transformations.

The trifluoromethyl group in this compound represents one of the most important fluorinated substituents in modern medicinal chemistry and materials science applications. The unique properties of the trifluoromethyl group, including its strong electron-withdrawing character, metabolic stability, and lipophilicity enhancement, have made it a privileged structural motif in pharmaceutical research. Contemporary studies have demonstrated that the incorporation of trifluoromethyl groups into aromatic systems can significantly modulate biological activity, pharmacokinetic properties, and molecular recognition events. The specific positioning of the trifluoromethyl group at the 5-position relative to the carboxyl functionality in this compound provides an optimal electronic environment for various synthetic applications while maintaining structural accessibility for further functionalization.

The bromine substituent in this compound serves as a versatile synthetic handle for cross-coupling reactions, nucleophilic aromatic substitution processes, and metal-catalyzed transformations. Contemporary organofluorine chemistry has increasingly focused on developing selective methodologies for the functionalization of halogenated fluorinated aromatics, where the electronic effects of fluorinated substituents can be leveraged to control reaction selectivity and efficiency. The ortho relationship between the bromine atom and the carboxyl group in this compound creates unique steric and electronic environments that influence the accessibility and reactivity of the halogen center in various synthetic transformations.

Table 2: Contemporary Applications in Organofluorine Chemistry

| Application Area | Specific Use | Synthetic Advantage |

|---|---|---|

| Cross-coupling Chemistry | Suzuki-Miyaura reactions | Enhanced electrophilicity due to trifluoromethyl activation |

| Nucleophilic Substitution | Aromatic substitution processes | Increased susceptibility from electron-withdrawing groups |

| Medicinal Chemistry | Pharmaceutical intermediate synthesis | Optimal lipophilicity and metabolic stability profile |

| Materials Science | Polymer precursor development | Controlled polymerization through ester functionality |

The compound's position in contemporary research is further enhanced by its role in developing new synthetic methodologies for fluorinated molecule construction. Recent advances in fluoroalkylation, fluoroolefination, and selective fluorination processes have utilized compounds with similar structural features as model substrates for reaction development and mechanistic studies. The relationships among these various fluorination strategies continue to evolve, with this compound serving as a representative example of the complex molecular architectures that can be accessed through modern organofluorine synthesis. The compound's synthetic accessibility, combined with its diverse reactivity profile, positions it as a valuable building block for accessing more complex fluorinated structures in both academic research and industrial applications.

Eigenschaften

IUPAC Name |

ethyl 2-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWXRJTWYAKMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-(trifluoromethyl)benzoate typically involves the esterification of 2-Bromo-5-(trifluoromethyl)benzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-bromo-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The trifluoromethyl group can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of 2-substituted-5-(trifluoromethyl)benzoic acid ethyl ester derivatives.

Reduction: Formation of 2-Bromo-5-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Ethyl 2-bromo-5-(trifluoromethyl)benzoate can be synthesized through various methods, often involving halogenation and esterification techniques. It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

Synthetic Pathways

- Halogenation : The introduction of bromine and trifluoromethyl groups onto the benzoate framework.

- Esterification : Reaction with alcohols to form esters, enhancing solubility and reactivity.

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis due to its reactive functional groups. It can be employed to produce:

- Pesticides : The compound's structure allows for modifications that enhance biological activity against pests.

- Dyes : Its reactivity can be harnessed to synthesize complex dye molecules.

- Pharmaceuticals : It serves as a key intermediate in the synthesis of various drug compounds.

Case Study 1: Synthesis of Agrochemicals

In a study conducted on the synthesis of novel agrochemicals, this compound was used as a starting material to develop a range of herbicides. The compound's trifluoromethyl group contributed significantly to the herbicidal activity observed in field trials, demonstrating its potential in agricultural applications .

Case Study 2: Pharmaceutical Intermediates

Research published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing new anti-cancer agents. The compound facilitated the formation of complex molecular architectures that showed promising activity against various cancer cell lines .

Wirkmechanismus

The mechanism by which Ethyl 2-bromo-5-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the overall molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Key Insights:

- Substituent Position : The target compound’s bromine at position 2 and -CF₃ at 5 creates distinct electronic effects. In contrast, Methyl 3-bromo-5-(trifluoromethyl)benzoate has bromine meta to -CF₃, reducing steric hindrance but altering electronic withdrawal patterns .

- Ester Group : Replacing ethyl with methyl (e.g., Methyl 2-bromo-4-(trifluoromethyl)benzoate) reduces steric bulk but may lower lipophilicity .

- Halogen Variation : Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate replaces Br with Cl and adds fluorine, enhancing stability but altering leaving-group efficacy in substitution reactions .

Physicochemical Properties

| Property | This compound | Methyl 3-bromo-5-(trifluoromethyl)benzoate | Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate |

|---|---|---|---|

| Boiling Point (°C) | 284.5 ± 40.0 (predicted) | Not reported | Not reported |

| Density (g/cm³) | 1.535 ± 0.06 | Not reported | Not reported |

| Storage Temperature (°C) | 2–8 | 2–8 (inferred) | 2–8 (typical for lab benzoates) |

| Hazard Profile | H315, H319, H335 | Likely similar | H302 (toxic if ingested) |

Notes:

- The -CF₃ group increases density and boiling points compared to non-fluorinated analogs (e.g., Ethyl 2-amino-5-bromo-3-fluorobenzoate has a density of ~1.3 g/cm³) .

- Chlorine analogs (e.g., ) exhibit lower molecular weights but similar storage requirements .

Biologische Aktivität

Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrFO

- CAS Number : 1214336-55-6

- Molecular Weight : 303.07 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration and interaction with intracellular targets.

This compound exerts its biological effects primarily through:

- Interaction with Enzymes and Receptors : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction is facilitated by the trifluoromethyl group, which increases lipophilicity and enhances cellular uptake.

- Potential as a Bioactive Compound : Research indicates that this compound may serve as a lead structure for drug development, particularly in anti-inflammatory and anticancer therapies .

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown that compounds containing trifluoromethyl groups can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting cell proliferation in human breast cancer cells, suggesting a possible mechanism involving apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures demonstrate activity against fungal strains such as Candida and Aspergillus, although specific data on this compound is limited. The structural features, including the bromine and trifluoromethyl groups, are believed to contribute to this activity .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 2-bromo-5-(trifluoromethyl)benzoate from its carboxylic acid precursor?

- Methodological Answer : The esterification of 2-bromo-5-(trifluoromethyl)benzoic acid can be achieved using ethanol and a catalytic acid (e.g., H2SO4 or thionyl chloride). For example, in a similar synthesis (methyl ester analog), refluxing the carboxylic acid with methanol and thionyl chloride yielded 95% product . Adjustments for the ethyl ester would involve substituting methanol with ethanol and optimizing reaction time (8–12 hours). Post-reaction, the crude product is purified via extraction (dichloromethane/water) and dried over anhydrous Na2SO4. Confirm purity using TLC or HPLC.

Q. How can researchers distinguish this compound from structurally similar esters (e.g., methyl or propyl analogs) using spectroscopic techniques?

- Methodological Answer : Key distinctions arise in NMR and mass spectrometry:

- ¹H-NMR : The ethyl ester’s –OCH2CH3 group appears as a quartet (δ 1.2–1.4 ppm) and triplet (δ 4.2–4.4 ppm), whereas methyl esters show a singlet near δ 3.8–3.9 ppm .

- ¹³C-NMR : The trifluoromethyl group (CF3) resonates at ~120–125 ppm (quartet, J = 280–320 Hz) .

- MS : Molecular ion peaks differ by m/z = 14 (ethyl vs. methyl) or 28 (ethyl vs. propyl).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 0–6°C in inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester group or degradation of the bromo substituent . Use amber vials to avoid photolytic debromination. Monitor stability via periodic HPLC analysis, particularly if stored >6 months.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The CF3 group activates the aryl bromide toward palladium-catalyzed coupling by increasing electrophilicity at the C-Br site. However, steric hindrance from CF3 may reduce coupling efficiency. To mitigate this:

- Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity .

- Optimize base (K2CO3 or Cs2CO3) and solvent (toluene/EtOH) to balance reactivity and solubility .

- Monitor reaction progress via GC-MS or LC-MS to identify side products (e.g., debrominated species).

Q. What strategies resolve contradictions in reported yields for nucleophilic aromatic substitution (SNAr) reactions involving this compound?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., elimination vs. substitution). To improve reproducibility:

- Control moisture rigorously (use molecular sieves) to prevent hydrolysis of the ester .

- Screen nucleophiles (e.g., amines vs. thiols) for compatibility with CF3 and Br groups .

- Employ DFT calculations to predict transition states and identify rate-limiting steps .

Q. How can computational modeling (e.g., DFT or docking studies) predict the compound’s interactions in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials, highlighting nucleophilic/electrophilic sites for drug-target interactions .

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., microbial leucyl-tRNA synthetase), leveraging the CF3 group’s hydrophobicity for enhanced affinity . Validate predictions with in vitro assays (e.g., MIC determinations).

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste Disposal : Collect halogenated waste separately; incinerate at >1,000°C to prevent toxic byproducts (e.g., HF or HBr) .

- Spill Response : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.